methyl[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]amine
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Overview
Description
Methyl[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]amine is a heterocyclic compound containing a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-bromo-4-methyl-1-propyl-1,3-thiazole with methylamine under basic conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
Methyl[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its diverse biological activities.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]amine involves its interaction with specific molecular targets. For instance, thiazole derivatives are known to bind to enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiazole: The parent compound of the thiazole family, known for its aromaticity and biological activities.
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
Methyl[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]amine is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1250562-06-1 |
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Molecular Formula |
C9H16N2S |
Molecular Weight |
184.30 g/mol |
IUPAC Name |
N-methyl-1-(4-methyl-2-propyl-1,3-thiazol-5-yl)methanamine |
InChI |
InChI=1S/C9H16N2S/c1-4-5-9-11-7(2)8(12-9)6-10-3/h10H,4-6H2,1-3H3 |
InChI Key |
JYHFYPHSPOGSBL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC(=C(S1)CNC)C |
Purity |
95 |
Origin of Product |
United States |
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